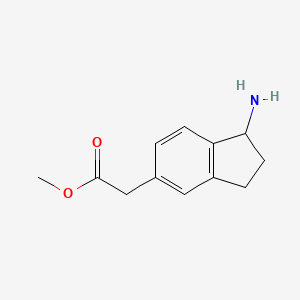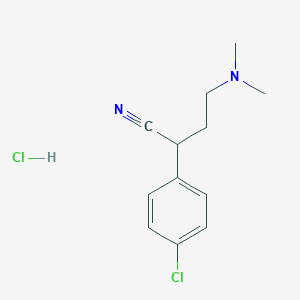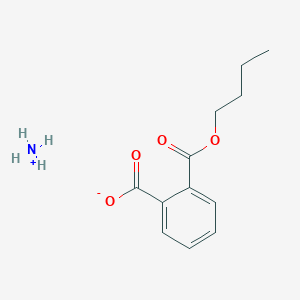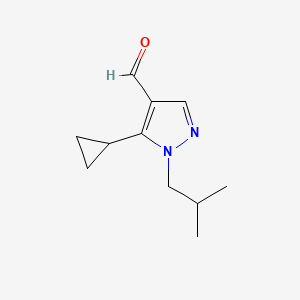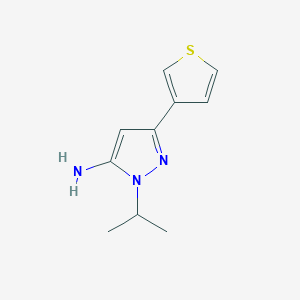
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H15N3S It is characterized by the presence of an isopropyl group, a thiophene ring, and a pyrazole ring
Preparation Methods
The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the isopropyl and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or thiophene rings are replaced by other groups.
Scientific Research Applications
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: Differing by the position of the thiophene ring, this compound may exhibit different chemical and biological properties.
1-Isopropyl-3-(furan-3-yl)-1H-pyrazol-5-amine:
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: The presence of a pyridine ring instead of a thiophene ring can significantly alter the compound’s properties.
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-propan-2-yl-5-thiophen-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-7(2)13-10(11)5-9(12-13)8-3-4-14-6-8/h3-7H,11H2,1-2H3 |
InChI Key |
ABCCEQBNJHYADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


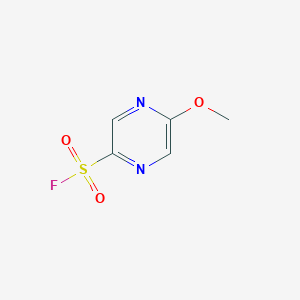
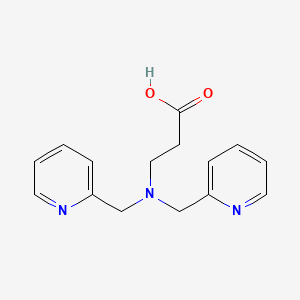
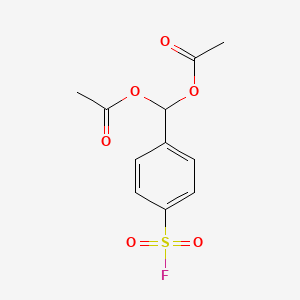
![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
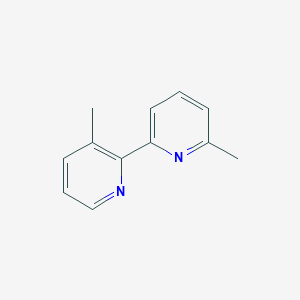

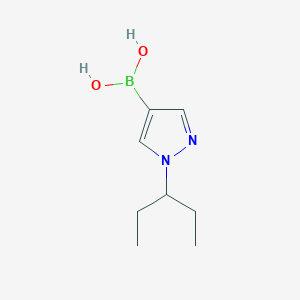
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
